3,7-Dioctyl-10-prop-2-enylphenothiazine
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Overview
Description
3,7-Dioctyl-10-prop-2-enylphenothiazine is a chemical compound with the molecular formula C_31H_47NS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and materials science. This compound is characterized by its unique structure, which includes two octyl groups and a prop-2-enyl group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioctyl-10-prop-2-enylphenothiazine typically involves the alkylation of phenothiazine with octyl bromide and prop-2-enyl bromide. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require heating to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dioctyl-10-prop-2-enylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with different functional groups.
Scientific Research Applications
3,7-Dioctyl-10-prop-2-enylphenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, leading to various biological effects.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic applications, such as antipsychotic and anti-inflammatory agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3,7-Dioctyl-10-prop-2-enylphenothiazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cell membranes can alter membrane fluidity and permeability, affecting cellular functions.
Comparison with Similar Compounds
Phenothiazine: The parent compound of 3,7-Dioctyl-10-prop-2-enylphenothiazine, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyl and prop-2-enyl groups enhances its lipophilicity and electronic properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
60773-66-2 |
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Molecular Formula |
C31H45NS |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
3,7-dioctyl-10-prop-2-enylphenothiazine |
InChI |
InChI=1S/C31H45NS/c1-4-7-9-11-13-15-17-26-19-21-28-30(24-26)33-31-25-27(18-16-14-12-10-8-5-2)20-22-29(31)32(28)23-6-3/h6,19-22,24-25H,3-5,7-18,23H2,1-2H3 |
InChI Key |
JGTTUMDBCQSALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)CCCCCCCC)CC=C |
Origin of Product |
United States |
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